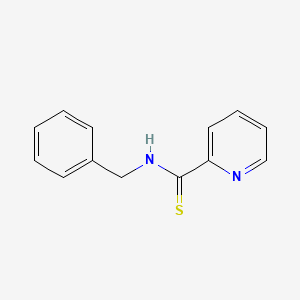

N-benzylpyridine-2-carbothioamide

Description

Contextualization within Thioamide and Pyridine (B92270) Derivatives Research

N-benzylpyridine-2-carbothioamide belongs to two prominent classes of organic compounds: thioamides and pyridine derivatives. Thioamides, as bioisosteres of amides, have attracted considerable attention in drug discovery and medicinal chemistry. nih.govnih.govresearchgate.net They share a similar planar geometry with amides but exhibit distinct electronic and physical properties. researchgate.net For instance, the carbon-sulfur double bond in thioamides is longer than the carbon-oxygen double bond in amides, and thioamides act as better hydrogen bond donors but weaker acceptors. nih.gov These differences can significantly influence a molecule's interaction with biological targets, its physicochemical characteristics, and its pharmacokinetic profile. nih.gov The incorporation of the thioamide functional group is a recognized strategy in the development of therapeutic agents for a wide array of diseases, including cancer, microbial and viral infections, and neurodegenerative conditions. nih.govnih.gov

Simultaneously, the pyridine ring is a ubiquitous scaffold in pharmaceutical and materials science. nih.gov As one of the most utilized heterocycles in drug design, the pyridine moiety is present in a vast number of FDA-approved drugs, demonstrating its value in creating compounds with favorable pharmacological properties. researchgate.netnih.govrsc.org Its inclusion can enhance water solubility and provides a versatile framework for structural modification. nih.gov The combination of a thioamide group with a pyridine ring, as seen in this compound, creates a bifunctional molecule with a rich chemical profile, making it a compelling subject for synthetic and medicinal chemistry research. researchgate.net

Historical Perspectives on Carbothioamide Ligand Systems

The development of ligands containing the carbothioamide moiety is rooted in the broader history of sulfur-containing organic compounds. Early investigations into compounds like thiourea (B124793) and its derivatives, such as thiosemicarbazides, laid the groundwork for understanding the coordination chemistry of thioamide-based structures. arkat-usa.org These molecules were recognized for their ability to form stable complexes with a variety of metal ions, a property attributed to the presence of both nitrogen and sulfur atoms which can act as donor sites.

The synthesis of thiocarbohydrazides, which contain the hydrazinecarbothioamide core, further expanded the field. arkat-usa.org Methods developed for their preparation, such as the hydrazinolysis of carbon disulfide or dialkyl xanthates, provided accessible routes to more complex thio-ligands. arkat-usa.org These precursors became crucial building blocks in heterocyclic synthesis, allowing for the creation of diverse molecular architectures. arkat-usa.org Pyridine-2-carbothioamides, including N-substituted variants like this compound, emerged as effective N,S-bidentate ligands, capable of coordinating with metal centers to form organometallic complexes with interesting chemical and physical properties. nih.gov

Significance of the Pyridine-Thioamide Scaffold in Medicinal Chemistry Research

The pyridine-thioamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential across different therapeutic areas. The arrangement of the pyridine nitrogen and the thioamide sulfur creates an effective chelation site, which is often crucial for biological activity.

Recent research has highlighted the potent antiplasmodial activity of pyridine thioamide analogs. One such derivative showed strong inhibitory effects against the intraerythrocytic stage of Plasmodium falciparum, the most virulent human malaria parasite. nih.gov Notably, this compound was equally effective against both chloroquine-sensitive and chloroquine-resistant strains, suggesting it could help overcome existing drug resistance mechanisms. nih.gov

Furthermore, the pyridine-thioamide framework is a key component in the design of novel anticancer agents. nih.govdntb.gov.ua Organometallic complexes featuring pyridine-2-carbothioamide (B155194) ligands have shown promising antiproliferative activity against human cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov The ability to modify the substituents on the pyridine ring and the thioamide nitrogen allows for fine-tuning of the molecule's steric and electronic properties, which can optimize its biological efficacy and target selectivity. nih.gov This structural versatility makes the pyridine-thioamide scaffold a continuing focus for the discovery of new lead compounds in oncology. nih.govnih.gov

Detailed Research Findings

The tables below summarize key data related to the pyridine-thioamide scaffold and associated compounds, reflecting findings from various research studies.

Table 1: Physicochemical Properties of Structurally Related Compounds This table provides a comparative overview of the molecular formulas and weights of this compound and its constituent parts.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N-benzylpyridine-2-carboxamide | C₁₃H₁₂N₂O | 212.25 | 18904-38-6 |

| 2-Benzylpyridine (B1664053) | C₁₂H₁₁N | 169.22 | 101-82-6 |

| N-(4-Benzoylphenyl)pyridine-2-carbothioamide | C₁₉H₁₄N₂OS | 318.38 | Not Available |

Data sourced from PubChem and other chemical suppliers. nih.govresearchgate.netsigmaaldrich.com

Table 2: Biological Activity of Selected Pyridine Thioamide Derivatives This table presents the biological activities of pyridine thioamide derivatives from recent medicinal chemistry studies, highlighting their potential as therapeutic agents.

| Compound Class | Biological Activity | Target/Organism | Key Findings | Reference |

| Pyridine Thioamide Analogs | Antiplasmodial | Plasmodium falciparum | IC₅₀ values of 142 nM (chloroquine-sensitive) and 146 nM (chloroquine-resistant). | nih.gov |

| Ruthenium-Pyridine-2-carbothioamide Complexes | Anticancer | Human Cancer Cells | Demonstrated antiproliferative activity with IC₅₀ values in the low micromolar range. | nih.gov |

| Carbothioamide Pyrazoline Derivatives | Anticancer | A549 (Lung) & HeLa (Cervical) Cancer Cells | Lead compounds showed potent cytotoxicity against cancer cells with low toxicity to normal cells. | acs.org |

Structure

3D Structure

Properties

CAS No. |

52379-37-0 |

|---|---|

Molecular Formula |

C13H12N2S |

Molecular Weight |

228.31 g/mol |

IUPAC Name |

N-benzylpyridine-2-carbothioamide |

InChI |

InChI=1S/C13H12N2S/c16-13(12-8-4-5-9-14-12)15-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) |

InChI Key |

XNNIQLMSLLNHOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)C2=CC=CC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Benzylpyridine 2 Carbothioamide and Its Derivatives

Strategies for Carbon-Sulfur Bond Formation in Carbothioamides

The conversion of an amide to a thioamide, a process known as thionation, is a fundamental step in the synthesis of N-benzylpyridine-2-carbothioamide. This transformation involves the replacement of the carbonyl oxygen with a sulfur atom. Several reagents have been developed for this purpose, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most common. mdpi.com

Lawesson's reagent is often favored due to its solubility in organic solvents and its relatively mild reaction conditions. mdpi.com However, the workup procedure can be complicated by the formation of phosphorus-containing byproducts. researchgate.net An alternative is the use of P₄S₁₀, which is a less expensive reagent. researchgate.net The combination of P₄S₁₀ with a solid support like alumina (B75360) can lead to improved yields and a simpler purification process, as the byproducts are adsorbed onto the support. researchgate.netnih.gov The reaction is typically carried out in an anhydrous solvent such as dioxane at reflux temperature, with yields ranging from 62% to 93%. researchgate.net

Other methods for forming the carbon-sulfur bond include the use of elemental sulfur in the presence of a reducing agent or the reaction of nitriles with a sulfur source. organic-chemistry.org The choice of thionating agent and reaction conditions can be tailored to the specific substrate and desired outcome.

Table 1: Comparison of Common Thionating Reagents

| Reagent | Advantages | Disadvantages | Typical Conditions |

|---|---|---|---|

| Lawesson's Reagent | Good solubility, mild conditions mdpi.com | Byproduct removal can be difficult researchgate.net | Toluene, reflux mdpi.com |

| Phosphorus Pentasulfide (P₄S₁₀) | Inexpensive researchgate.net | Harsh conditions may be required mdpi.com | Pyridine (B92270), reflux mdpi.com |

N-Alkylation and N-Acylation Approaches in Pyridine-2-carbothioamide (B155194) Synthesis

The introduction of the benzyl (B1604629) group onto the nitrogen atom of pyridine-2-carbothioamide is a key step in the synthesis of the target molecule. This N-alkylation is typically achieved by reacting the parent pyridine-2-carbothioamide with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.

Phase-transfer catalysis (PTC) has emerged as a powerful technique for N-alkylation reactions. researchgate.netrsc.orgacsgcipr.org PTC facilitates the reaction between a water-soluble base and an organic-soluble substrate by using a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt. acsgcipr.orgptfarm.pl This method can lead to higher yields, shorter reaction times, and the use of more environmentally friendly inorganic bases. acsgcipr.orgptfarm.pl Continuous flow processes incorporating PTC and integrated separation have been developed to enhance safety and product quality, overcoming limitations of batch scale-up. rsc.org

N-acylation, the introduction of an acyl group, can be accomplished by reacting the pyridine-2-carbothioamide with an acyl chloride or anhydride. These reactions are often carried out in the presence of a base like pyridine to neutralize the acidic byproduct. nih.gov The synthesis of various N-substituted pyridine-2-carboxamides has been reported using these methods. mdpi.commdpi.com

Microwave-Assisted Synthetic Protocols for Related Carbothioamide Systems

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions. biotage.com This technology can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products. nih.govnih.govmdpi.com

In the context of carbothioamide synthesis, microwave irradiation has been successfully employed for the synthesis of various heterocyclic systems. For instance, the synthesis of 4-carbothioamide-1,2,4-triazine derivatives has been achieved rapidly and efficiently using microwave irradiation in a one-pot, solid-phase reaction. researchgate.netneuroquantology.com Similarly, the synthesis of furan (B31954) carboxamide derivatives has been shown to have significantly higher yields under microwave conditions compared to conventional heating. nih.gov

The benefits of microwave-assisted synthesis extend to green chemistry principles by reducing energy consumption and often allowing for solvent-free reactions. nih.govnih.gov This approach has been used for the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions with a catalyst. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Amide Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Furan Carboxamide Synthesis | Reflux | 15 minutes at 50-80 °C, higher yields | nih.gov |

| 1,2,4-Triazine Derivative Synthesis | Stirring for 3 hours | Grinding for 15-30 minutes and microwave irradiation | researchgate.net |

Stereoselective Synthesis and Chiral Induction in this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is crucial for evaluating their biological activity, as different enantiomers can have distinct pharmacological profiles. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. Another strategy involves the use of chiral catalysts, which can create a chiral environment that favors the formation of one enantiomer over the other.

While specific examples for the stereoselective synthesis of this compound are not abundant in the readily available literature, general principles of asymmetric synthesis can be applied. For instance, the use of axially chiral thioamides has been demonstrated to control stereochemistry in C-C bond formation reactions. nih.gov Furthermore, methods for the synthesis of thioamide-containing peptides with minimal racemization have been developed, highlighting the importance of preserving chirality during the synthesis of thioamide-containing molecules. nih.govresearchgate.netmdpi.com Copper-catalyzed methods have also been shown to be effective in preserving the chirality of substrates during thioamide synthesis. mdpi.com

Green Chemistry Approaches in Carbothioamide Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgresearchgate.net These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. mdpi.comrsc.org

In the synthesis of carbothioamides, several green chemistry approaches can be implemented. The use of water as a solvent is a key aspect of green chemistry. organic-chemistry.org For example, an efficient synthesis of thioamides from aldehydes and N-substituted formamides has been developed using sodium sulfide (B99878) as the sulfur source in water. organic-chemistry.org

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods like grinding, represent another important green strategy. nih.govnih.gov These methods reduce waste and minimize the environmental impact of the synthesis. mdpi.com The use of catalysts, especially those that can be easily separated and reused, also contributes to a greener process. nih.gov

Furthermore, the development of atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. organic-chemistry.org Three-component reactions that allow for the straightforward and atom-economical synthesis of thioamides from simple starting materials are a prime example of this approach. organic-chemistry.org

Coordination Chemistry of N Benzylpyridine 2 Carbothioamide Ligands

Binding Modes and Chelation Behavior of N-Benzylpyridine-2-carbothioamide with Transition Metal Ions

This compound is a member of the pyridine-2-carbothioamide (B155194) family of ligands, which are noted for their flexible coordination capabilities with metal ions. researchgate.netnih.gov The chelation behavior is largely dictated by the pyridine (B92270) nitrogen atom and the thioamide group, which can exist in thione and thiol tautomeric forms. This allows for diverse binding modes.

Monodentate, Bidentate, and Polydentate Coordination Modes

Pyridine-based thioamide ligands like this compound can exhibit several coordination modes:

Monodentate Coordination: In some instances, the ligand may coordinate to a metal center through only one of its donor atoms, typically the sulfur atom of the thioamide group. This mode is less common as the formation of a stable five-membered chelate ring is often favored.

Bidentate Coordination: The most common coordination mode for this compound is as a bidentate ligand. researchgate.net Chelation typically occurs through the nitrogen atom of the pyridine ring and the sulfur atom of the deprotonated thiol group (via thione-thiol tautomerism). This forms a stable five-membered ring with the metal ion. researchgate.neteurjchem.com In this N,S-bidentate fashion, the ligand binds as a monoanionic species.

Polydentate/Bridging Coordination: While less typical for a simple N-benzyl derivative, related bis(carbothioamide) ligands have been shown to act as tetradentate donors or form binuclear complexes where the thioamide group bridges two metal centers. nih.gov For instance, in some copper complexes with related ligands, the thioamide group coordinates in its thiol form to bridge two metal ions. nih.gov

The specific coordination is influenced by factors such as the metal ion's nature, the reaction conditions, and the presence of other ancillary ligands in the coordination sphere. nih.gov

Role of Sulfur and Nitrogen Donor Atoms in Complex Stability

The stability and structure of metal complexes with this compound are fundamentally dependent on the electronic properties of the sulfur and nitrogen donor atoms.

Nitrogen Donor: The pyridine nitrogen atom is a sigma-donor that forms a stable bond with transition metal ions. Its involvement is crucial for the common bidentate chelation, creating a favorable five-membered ring structure. nih.goveurjchem.com

Sulfur Donor: The thioamide group is a key component due to its ambidentate nature and its ability to deprotonate. Coordination usually happens through the sulfur atom, which is a soft donor and thus forms strong bonds with soft or borderline metal ions like Cu(II), Ni(II), and Co(II). nih.goveurjchem.com Infrared spectroscopy studies on related complexes confirm the coordination through both the pyridine nitrogen and the thioamide sulfur, as evidenced by shifts in the C=S and C=N stretching frequencies. eurjchem.com

The synergy between the pyridine nitrogen and the thioamide sulfur in forming a chelate ring significantly enhances the thermodynamic stability of the resulting metal complexes compared to monodentate coordination. This is known as the chelate effect.

Synthesis and Research on Metal Complexes Featuring this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as methanol (B129727) or ethanol. ajol.inforsc.org The resulting complexes can often be isolated as crystalline solids.

Cobalt(II) Complexes

Research on analogous systems indicates that cobalt(II) readily forms complexes with pyridine-carbothioamide type ligands. These complexes often exhibit octahedral geometry. nih.govrsc.org For example, binuclear cobalt(II) complexes with a related N,N'-disubstituted hydrazine-1,2-bis(carbothioamide) ligand have been synthesized and characterized. nih.gov In these complexes, the ligand behaves as a monobasic tridentate or tetradentate donor, coordinating through the pyridine nitrogen, thioamide sulfur, and other nitrogen atoms. nih.gov Spectroscopic and magnetic data for these related complexes support the proposed geometries. nih.govrsc.org

Table 1: Representative Cobalt(II) Complexes with Analogous Pyridine-Thioamide Ligands

| Complex Formula | Ligand | Geometry | Reference |

|---|---|---|---|

| [Co(L¹)X]⁺ (X = Br⁻, I⁻, NCO⁻, NCS⁻, N₃⁻) | 17-membered pyridine-based N₃O₂-macrocycle with pyridine pendant arms | Distorted Octahedral/Trigonal Prismatic | rsc.org |

| [Co(HPET)(H₂O)Cl]₂·0.5H₂O | N¹-ethyl-N²-(pyridin-2-yl) hydrazine-1,2-bis(carbothioamide) (H₂PET) | Octahedral | nih.gov |

Nickel(II) Complexes

Nickel(II) complexes with ligands similar to this compound have been prepared and studied. These complexes can adopt various geometries, including octahedral and square planar, depending on the ligand and reaction conditions. nih.govresearchgate.net For instance, the reaction of a tridentate heterocyclic Schiff base ligand derived from 2-benzoylpyridine (B47108) and thiosemicarbazide (B42300) with Ni(II) salts yields complexes where the ligand coordinates through the pyridine nitrogen, azomethine nitrogen, and thioamide sulfur. eurjchem.com Similarly, binuclear Ni(II) complexes have been synthesized where the ligand acts as a monobasic tetradentate N,S,N,S donor. nih.gov

Table 2: Representative Nickel(II) Complexes with Analogous Pyridine-Thioamide Ligands

| Complex Formula | Ligand | Geometry | Reference |

|---|---|---|---|

| [Ni(L)₂] | 2-(2,5-dimethoxy-benzylidene)hydrazine-1-carbothioamide | Bidentate (N,S donors) | researchgate.net |

| [Ni(HPET)Cl]₂ | N¹-ethyl-N²-(pyridin-2-yl) hydrazine-1,2-bis(carbothioamide) (H₂PET) | Octahedral | nih.gov |

Copper(I) and Copper(II) Complexes

Copper(II) is one of the most studied metal ions with this class of ligands, forming mononuclear, binuclear, and even polynuclear complexes. nih.govrsc.orgnih.gov The ligand typically coordinates as a bidentate N,S donor after deprotonation of the thioamide group. rsc.org In some cases, the geometry around the copper(II) center is square planar or distorted square pyramidal. rsc.org For example, mixed-ligand copper(II) complexes of 2-formylpyridine-N⁴-phenylthiosemicarbazone with diimine co-ligands have been synthesized, showing a trigonal bipyramidal distorted square-based pyramidal coordination geometry. rsc.org Binuclear copper(II) complexes have also been reported where the ligand coordinates through both thioamide sulfur atoms, one of which is in the thiol form, bridging the two metal centers. nih.gov

Table 3: Representative Copper(II) Complexes with Analogous Pyridine-Thioamide Ligands

| Complex Formula | Ligand | Geometry | Reference |

|---|---|---|---|

| Cu(L)(diimine) | 2-formylpyridine-N⁴-phenylthiosemicarbazone (HL) and a diimine | Trigonal Bipyramidal Distorted Square-based Pyramidal | rsc.org |

| [Cu(HPET)(H₂O)₂Cl]₂ | N¹-ethyl-N²-(pyridin-2-yl) hydrazine-1,2-bis(carbothioamide) (H₂PET) | Octahedral | nih.gov |

| [Cu(L)Cl₂] | Tridentate Schiff base from 2-benzoylpyridine | Not specified | eurjchem.com |

Gold(III) Complexes

While the direct complexation of this compound with gold(III) is not extensively detailed in the available literature, related structures provide insights into the expected coordination behavior. Gold(III) complexes with similar ligands, such as 2-benzylpyridines, often form cyclometalated structures. mdpi.com For instance, the reaction of 2-benzylpyridine (B1664053) with gold(III) can lead to the formation of a cyclometalated complex, [Au(pyb-H)Cl2], where the ligand is deprotonated at the benzylic carbon. mdpi.com This suggests that this compound could potentially coordinate to gold(III) through the pyridine nitrogen and, following deprotonation, the benzylic carbon, forming a stable six-membered chelate ring. mdpi.com The thioamide group might offer additional coordination possibilities, potentially leading to more complex structures. Transmetalation from mercury(II) or palladium(II) complexes is a common strategy for synthesizing organogold(III) complexes and could be a viable route for obtaining gold(III) complexes of this compound. nih.gov

Palladium(II) and Platinum(II) Complexes

Palladium(II) and platinum(II) complexes with ligands similar to this compound, such as pyridine-2-carbaldehyde thiosemicarbazone, have been synthesized and characterized. nih.gov In these complexes, the ligand typically acts as a tridentate donor, coordinating through the pyridine nitrogen, the imine nitrogen, and the sulfur atom. nih.gov This coordination mode results in the formation of planar complexes. nih.gov For example, palladium(II) complexes of 2-benzoylpyridine-derived thiosemicarbazones feature a planar four-coordinate environment around the palladium(II) center, with the tridentate ligand and a chloride ion occupying the coordination sites. nih.gov It is plausible that this compound would coordinate to palladium(II) and platinum(II) in a similar fashion, utilizing the pyridine nitrogen, the thioamide nitrogen, and the sulfur atom to form stable five- and six-membered chelate rings. The resulting complexes are expected to exhibit square planar geometry, which is characteristic of d8 metal ions like Pd(II) and Pt(II).

Zinc(II) Complexes

Zinc(II) complexes with pyridine-containing ligands have been extensively studied. mdpi.com In complexes with pyridine-type ligands, zinc(II) can exhibit different coordination numbers, commonly resulting in tetrahedral or octahedral geometries. mdpi.comresearchgate.net For instance, in the complex [Zn(EtNic)2Cl2], the zinc(II) ion is four-coordinate with a distorted tetrahedral geometry. mdpi.com In contrast, other zinc(II) complexes with different pyridine derivatives can be six-coordinate. mdpi.com Given the tridentate nature of ligands similar to this compound, it is likely that two ligand molecules would coordinate to a single zinc(II) ion, resulting in a distorted octahedral geometry. The coordination would involve the pyridine nitrogen, the thioamide nitrogen, and the sulfur atom from each ligand, forming a [Zn(L)2]2+ type complex.

Structural Elucidation of this compound Metal Complexes

The determination of the three-dimensional structure of metal complexes is crucial for understanding their chemical properties and potential applications. Various analytical techniques are employed for this purpose, with single-crystal X-ray diffraction being the most definitive method for solid-state structures.

Single Crystal X-ray Diffraction Analysis of Coordination Geometries

For instance, palladium(II) complexes with 2-benzoylpyridine-derived thiosemicarbazones have been shown to possess a square planar geometry, with the ligand acting as a tridentate NNS donor. nih.gov The crystal structures of these complexes show the palladium(II) ion at the center of a plane formed by the pyridine nitrogen, imine nitrogen, sulfur atom, and a chloride ion. nih.gov

Similarly, nickel(II) complexes with thiosemicarbazone derivatives have been found to exhibit a distorted square planar geometry. nih.gov In one example, the Ni(II) ion is coordinated to two ligand molecules, with the nitrogen and sulfur atoms from each ligand defining the coordination plane. nih.gov

Zinc(II) complexes with pyridine-based ligands can adopt either tetrahedral or octahedral geometries. mdpi.comresearchgate.net SCXRD studies on a zinc(II) complex with a 2-hydroxy-benzoic acid hydrazide ligand, which also possesses N and O donor atoms, showed a distorted octahedral coordination geometry with two tridentate ligands surrounding the central metal ion. researchgate.net

Table 1: Selected Crystallographic Data for Metal Complexes with Related Ligands

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |

| [Pd(2Bz4DH)Cl] | Monoclinic | P21/c | 11.671(1) | 10.405(1) | 13.124(1) | 90 | 115.60(1) | 90 | nih.gov |

| [Pd(2Bz4M)Cl] | Monoclinic | P21/c | 9.695(1) | 15.044(1) | 10.718(1) | 90 | 105.38(1) | 90 | nih.gov |

| [Pd(2Bz4Ph)Cl] | Triclinic | P1 | 9.389(1) | 13.629(1) | 15.218(1) | 70.25(1) | 73.46(1) | 83.57(1) | nih.gov |

| NiL2 | Orthorhombic | Iba2 | 16.889(3) | 15.777(3) | 15.777(3) | 90 | 90 | 90 | nih.gov |

| N-benzylpyridin-2-amine | Triclinic | P-1 | 5.9014(16) | 8.025(2) | 10.561(3) | 95.471(4) | 91.244(4) | 94.779(3) | nih.gov |

Note: The table presents data for ligands structurally related to this compound to infer potential structural parameters.

Conformational Analysis within Metal Coordination Spheres

The conformation of a ligand can change significantly upon coordination to a metal ion. In the case of this compound, the benzyl (B1604629) and pyridine rings are not coplanar in the free ligand. nih.gov For the related molecule N-benzylpyridin-2-amine, the dihedral angle between the benzyl and pyridyl rings is 67.2(1)°. nih.gov

Upon complexation, the steric and electronic requirements of the metal coordination sphere will dictate the final conformation of the ligand. For instance, in palladium(II) complexes with related ligands, the formation of a planar coordination geometry forces the coordinating atoms of the ligand into a single plane. clockss.org This can lead to significant strain or conformational changes in the ligand backbone.

Catalytic Applications of this compound Metal Complexes

Metal complexes containing pyridine-based ligands have shown significant promise in various catalytic applications. While the catalytic activity of this compound complexes is an emerging area of research, the properties of related complexes suggest potential applications.

Palladium(II) complexes, in particular, are well-known catalysts for a variety of cross-coupling reactions. For example, palladium(II) complexes have been successfully employed as catalysts for the ortho-arylation of N-benzylpiperidines via directed C-H bond activation. rsc.org This suggests that palladium(II) complexes of this compound could potentially catalyze similar C-H activation and functionalization reactions.

Furthermore, platinum(II) and palladium(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone have demonstrated interesting biological activity, acting as inhibitors of viral replication. nih.gov While this is not a direct catalytic application in the traditional sense, it highlights the potential for these types of complexes to interact with and modulate biological systems, which can be considered a form of biocatalysis. The specific structural and electronic properties imparted by the this compound ligand could lead to novel catalytic activities.

Organic Transformation Catalysis (e.g., Benzimidazole (B57391) Synthesis)

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The synthesis of the benzimidazole scaffold is, therefore, a significant focus in organic chemistry. Catalytic methods, particularly those employing transition metal complexes, have been developed to improve the efficiency and sustainability of benzimidazole synthesis.

While direct experimental data on the use of this compound metal complexes for benzimidazole synthesis is scarce, the fundamental principles of catalysis by related compounds suggest a potential role. The synthesis of benzimidazoles often proceeds through the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or a carboxylic acid derivative. Transition metal complexes can catalyze this transformation through several mechanisms, including:

Lewis Acid Activation: A metal complex of this compound could act as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde or carboxylic acid derivative. This activation would render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.

Reductive Amination Pathways: In syntheses starting from o-nitroanilines, a metal catalyst can facilitate the initial reduction of the nitro group to an amine, which then undergoes cyclization.

The N,S-chelation of the this compound ligand to a metal center can influence the catalytic activity by modifying the metal's electronic properties and steric environment. The benzyl group on the thioamide nitrogen can also play a role in tuning the solubility and steric bulk of the resulting catalyst.

For illustrative purposes, various transition metal complexes have been successfully employed in benzimidazole synthesis. For instance, copper(II) complexes with benzimidazole-based ligands have been synthesized and studied for their catalytic and biological activities nih.gov. Similarly, palladium and copper co-catalyzed reactions have been developed for the synthesis of complex benzimidazole-containing heterocycles nih.gov. Gold-catalyzed synthesis of benzimidazoles from 2-nitroanilines and carbon dioxide has also been reported, highlighting the diversity of effective catalysts nih.gov.

A hypothetical catalytic cycle for the synthesis of a 2-substituted benzimidazole from an o-phenylenediamine and an aldehyde, catalyzed by a metal complex of this compound (L), [M(L)n], could be envisioned as follows:

Coordination of the aldehyde to the metal center.

Nucleophilic attack of one amino group of the o-phenylenediamine on the activated aldehyde carbon to form a carbinolamine intermediate.

Dehydration to form a Schiff base intermediate, which remains coordinated to the metal.

Intramolecular nucleophilic attack by the second amino group on the imine carbon to form the five-membered dihydro-benzimidazole ring.

Oxidative dehydrogenation (aromatization) to yield the benzimidazole product and regenerate the active catalyst.

The stability imparted by the N,S-chelate ring of the this compound ligand could be beneficial for catalyst longevity.

Table 1: Examples of Catalytic Systems for Benzimidazole Synthesis (Illustrative)

| Catalyst Type | Reactants | Key Features |

| Copper(II) complexes | o-phenylenediamines, aldehydes | Efficient, often mild conditions nih.gov |

| Palladium/Copper | Bromo-substituted benzimidazoles, o-bromobenzoic acids | Cascade reactions for complex scaffolds nih.gov |

| Gold nanoparticles | 2-nitroanilines, CO2/H2 | Utilization of C1 feedstock nih.gov |

This table provides examples of known catalytic systems to illustrate the diversity of approaches for benzimidazole synthesis, as direct data for this compound is not available.

Green Catalysis and Sustainable Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency, selectivity, and under milder conditions, often with reduced waste generation.

The application of this compound metal complexes in green catalysis is an area ripe for exploration. The inherent properties of this ligand suggest several avenues through which it could contribute to more sustainable chemical processes:

High Atom Economy: Catalytic reactions, by their nature, improve atom economy by providing an alternative, lower-energy reaction pathway. The design of catalysts based on this compound would focus on maximizing the incorporation of reactant atoms into the final product, minimizing the formation of byproducts.

Use of Greener Solvents: The benzyl substituent on the ligand can be modified to tune the solubility of the corresponding metal complexes in environmentally benign solvents, such as water, ethanol, or supercritical fluids. For instance, the photocatalytic Kindler reaction for thioamide synthesis has been shown to proceed effectively under visible light irradiation, offering a green alternative to traditional methods rsc.org.

Mild Reaction Conditions: A well-designed catalyst can operate under milder temperatures and pressures, reducing the energy consumption of a chemical process. The electronic and steric properties of the this compound ligand can be fine-tuned by introducing different substituents on the pyridine ring or the benzyl group to optimize the catalytic activity for specific transformations under mild conditions.

While specific examples of this compound in green catalysis are not yet prevalent in the literature, the broader class of pyridine-carbothioamide complexes has shown promise. For example, organometallic ruthenium(II) complexes of pyridine-2-carbothioamides have been investigated for their catalytic potential, although primarily in the context of medicinal chemistry mdpi.com. The synthesis of thioamides themselves can be achieved through green photocatalytic methods, indicating a shift towards more sustainable synthetic routes for such ligands and their potential applications rsc.org.

Table 2: Potential Contributions of this compound Complexes to Green Chemistry

| Green Chemistry Principle | Potential Contribution of this compound Complexes |

| Waste Prevention | High selectivity leading to fewer byproducts. |

| Atom Economy | Efficient catalysis maximizing reactant incorporation. |

| Less Hazardous Chemical Syntheses | Use of less toxic metals and ligands. |

| Designing Safer Chemicals | Potential for catalysts with low toxicity. |

| Safer Solvents and Auxiliaries | Tunable solubility in green solvents. |

| Design for Energy Efficiency | Catalysis under mild temperatures and pressures. |

| Use of Renewable Feedstocks | Potential for catalyzing reactions with bio-based substrates. |

| Reduce Derivatives | One-pot syntheses avoiding protection/deprotection steps. |

| Catalysis | Inherent function as a catalyst. |

| Design for Degradation | Ligand and complex could be designed for biodegradability. |

| Real-time analysis for Pollution Prevention | Development of catalysts for clean processes. |

| Inherently Safer Chemistry for Accident Prevention | Use of stable and less reactive chemical forms. |

Biological Activities and Mechanistic Studies of N Benzylpyridine 2 Carbothioamide Analogues

Research into Antineoplastic Properties and In Vitro Efficacy

Analogues of N-benzylpyridine-2-carbothioamide, particularly those containing the pyridine-carbothioamide or bipyridine-carbothioamide scaffold, have demonstrated significant antineoplastic properties in preclinical studies. Their ability to inhibit the growth of cancer cells has been a key area of investigation.

The antiproliferative activity of these compounds is attributed to several distinct mechanisms at the cellular level, including the induction of programmed cell death, halting the cell division cycle, and interfering with critical molecular pathways necessary for tumor cell survival and proliferation.

Analogues of this compound have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. For example, metal complexes incorporating bipyridine ligands, which are structurally related to the target compound, have been observed to trigger both early and late-stage apoptosis in human colon cancer (HCT-116) cells. rsc.org This process is often characterized by an increase in apoptotic bodies and the activation of key executioner proteins like caspases.

In addition to inducing apoptosis, these compounds can arrest the cell cycle at specific phases, thereby preventing cancer cells from dividing and proliferating. Flow cytometry analysis of HCT-116 cells treated with a palladium(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine revealed a significant accumulation of cells in the G2/M phase of the cell cycle. rsc.org This indicates that the compound interferes with the cellular processes leading to mitosis, effectively halting cell division.

A primary mechanism for the anticancer activity of this compound analogues is the inhibition of crucial enzymes. One of the most well-documented targets is ribonucleotide reductase (RR), an enzyme essential for DNA synthesis and repair in rapidly proliferating cells. nih.govnih.gov The analogue 2,2'-bipyridyl-6-carbothioamide (B1228426) (BPYTA) is a potent inhibitor of the R2 subunit of ribonucleotide reductase. nih.govnih.gov Its active form is an iron chelate, BPYTA-Fe(II), which acts by destroying the essential tyrosyl free radical within the R2 subunit, thereby inactivating the enzyme. nih.govnih.gov The copper complex, BPYTA-Cu(II), also demonstrates this inhibitory activity. nih.gov

Another key enzymatic target for pyridine-based compounds is Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the biosynthesis of androgens, which fuel the growth of certain cancers like prostate cancer. Abiraterone, a potent and selective inhibitor of CYP17A1, features a pyridine (B92270) ring that is crucial for its activity. nih.gov The pyridine nitrogen coordinates with the heme iron of the enzyme, leading to potent, reversible inhibition. nih.gov This suggests that pyridine-carbothioamide structures may also target this pathway.

| Compound Analogue | Enzyme Target | Mechanism of Inhibition | Reference |

| 2,2'-Bipyridyl-6-carbothioamide (BPYTA)-Fe(II) | Ribonucleotide Reductase (R2 Subunit) | Destruction of the tyrosyl free radical | nih.govnih.govnih.gov |

| Pyridine-containing compounds (e.g., Abiraterone) | Cytochrome P450 17A1 (CYP17A1) | Coordination of pyridine nitrogen to the enzyme's heme iron | nih.gov |

Certain analogues have been shown to interact directly with DNA or with enzymes that regulate DNA topology, leading to cellular damage and death. Studies on copper(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone, a structurally similar compound, have demonstrated binding interactions with DNA bases. nih.gov These complexes were found to bind to purine (B94841) bases (adenine, guanine) and cytosine, suggesting a mechanism that involves direct interference with the genetic material of the cancer cell. nih.gov Other related compounds, such as pyridine-3-carboxamide (B1143946) derivatives, have been identified as inhibitors of DNA gyrase, an enzyme that controls DNA supercoiling and is essential for DNA replication and transcription. nih.gov

A critical aspect of anticancer drug development is selectivity—the ability to kill cancer cells while sparing normal, healthy cells. Several analogues of this compound have demonstrated promising selectivity in in vitro models. The selectivity of a compound is often quantified by the Selectivity Index (SI), which is the ratio of its cytotoxic concentration in normal cells to that in cancer cells (SI = IC₅₀ normal cells / IC₅₀ cancer cells). mdpi.com A higher SI value indicates greater selectivity for cancer cells.

For instance, a ruthenium(II) compound containing a 2,2'-bipyridine (B1663995) ligand was found to be significantly more cytotoxic to various tumor cell lines, including murine melanoma (B16F10), compared to the healthy Chinese hamster lung fibroblast cell line (V79), indicating a favorable selectivity profile. fapesp.br Similarly, studies on acridine (B1665455) derivatives have shown that specific compounds can achieve high selectivity for liver (HePG2), colon (HCT-116), and breast (MCF-7) cancer cells over normal liver cells (THLE-2), with SI values greater than 3. mdpi.com Novel thallium(III) complexes with pyridine-dicarboxylate derivatives also exhibited potent antiproliferative effects on human melanoma (A375) cells while showing much weaker cytotoxicity against normal human foreskin fibroblast (HFF) cells. nih.gov

| Compound Class/Example | Cancer Cell Line | Normal Cell Line | Selectivity Finding | Reference |

| Ruthenium(II)-bipyridine complex | B16F10 (Murine Melanoma) | V79 (Hamster Lung Fibroblasts) | More effective against tumor cells than normal cells | fapesp.br |

| Acridine derivative 8b | HePG2, HCT-116, MCF-7 | THLE-2 (Normal Liver) | Selective for all three cancer cell lines (SI > 3) | mdpi.com |

| Thallium(III)-pyridine complex C3 | A375 (Human Melanoma) | HFF (Human Foreskin Fibroblast) | Potent against A375 cells, weak cytotoxicity in HFF cells | nih.gov |

The promising in vitro results for this compound analogues have been translated into significant antitumor efficacy in animal models. The analogue 2,2'-bipyridyl-6-carbothioamide (BPYTA) has demonstrated in vivo antitumor activity. nih.gov

Furthermore, metal complexes featuring these ligand scaffolds have shown robust activity. Pyridine-2-carboxamide derivatives, when combined with immunotherapy, resulted in significant tumor growth inhibition (TGI) in murine colorectal cancer models (MC38 and CT26). nih.gov For example, one such analogue achieved a TGI of 83.3% in the MC38 model. nih.gov In other studies, a rhenium tricarbonyl complex with a 5-(chloromethyl)-2,2'-bipyridine (B31925) ligand showed significant inhibition of pancreatic tumor growth in zebrafish-Panc-1 xenografts and was also capable of inhibiting cancer cell dissemination. rsc.orgchemrxiv.org

| Compound Analogue/Class | Animal Model | Cancer Type | Key In Vivo Efficacy Result | Reference |

| Pyridine-2-carboxamide derivative 19 | Murine Model (MC38) | Colorectal Cancer | 83.3% Tumor Growth Inhibition (in combination with anti-PD-1) | nih.gov |

| 5-(chloromethyl)-2,2'-bipyridine Rhenium complex | Zebrafish-Panc-1 Xenograft | Pancreatic Cancer | Significant inhibition of tumor growth and cell dissemination | rsc.orgchemrxiv.org |

| 2,2'-Bipyridyl-6-carbothioamide (BPYTA) | Not Specified | Not Specified | Demonstrated in vivo antitumor activity | nih.gov |

Self-Assembly Strategies for Enhanced Anticancer Activity

The development of self-assembling drug conjugates represents a promising frontier in cancer therapy, aiming to enhance the efficacy and delivery of potent small molecules while mitigating side effects. csmres.co.uk This strategy involves the creation of nanoparticles (NPs) that form spontaneously in aqueous environments, offering several advantages, including ease of preparation, high local drug concentration in tumor tissues, and reduced systemic toxicity. csmres.co.uk These factors collectively improve the pharmacokinetic properties of the conjugated drugs. csmres.co.uk

One approach involves the use of biocompatible hydrophilic polymers, such as hyperbranched poly(ether-ester) (HPEE), to construct amphiphilic copolymers with hydrophobic anticancer drugs like paclitaxel. These conjugates self-assemble into biodegradable NPs that can be easily cleared from the body. csmres.co.uk Another strategy employs multi-arm polyethylene (B3416737) glycol (PEG) for the delivery of poorly water-soluble drugs like betulinic acid, often incorporating a targeting molecule such as folate to enhance tumor-specific uptake. csmres.co.uk The design of these conjugates frequently includes ester bonds that facilitate intracellular drug release. csmres.co.uk

Recent research has also explored the synthesis and self-assembly of thiazolo[3,2-a]pyrimidines, which have demonstrated notable in vitro cytotoxicity against various tumor cell lines with moderate effects on normal cells. mdpi.com The self-assembly of these compounds in the crystalline phase, influenced by the solvent used during crystallization, can lead to the formation of distinct supramolecular architectures, including racemic monomers, centrosymmetric racemic dimers, or homochiral 1D chains. mdpi.com This highlights the potential of this compound analogues to be developed as promising candidates for anticancer agents through self-assembly strategies. mdpi.com

Furthermore, arene-Ru based molecular-rectangles, formed through self-assembly, have shown anti-proliferative activities against human cancer cell lines. rsc.org These metallarectangles can induce cell cycle arrest, demonstrating a mechanism of action distinct from traditional chemotherapeutics like cisplatin. rsc.org Such supramolecular assemblies, stabilized by non-covalent interactions like hydrogen bonding, offer a powerful tool for creating functional metal-organic compounds with potential anticancer applications. mdpi.com The investigation of aminopyridine-based cobalt(II) benzoates has also revealed that these coordination compounds can inhibit the growth and induce apoptosis in malignant cancer cells. mdpi.com

Investigations into Antimicrobial Efficacy

The antimicrobial properties of this compound analogues and related structures have been a significant area of research, with studies exploring their effectiveness against a wide range of microbial pathogens.

Antibacterial Action against Gram-Positive and Gram-Negative Strains (In Vitro Studies)

In vitro studies have demonstrated that N-benzylsalicylthioamides exhibit moderate to high activity against Gram-positive bacteria, with some compounds showing efficacy comparable or superior to reference drugs like neomycin and penicillin G. nih.gov The antibacterial activity of these compounds is influenced by their lipophilicity and the presence of halogen substituents. nih.gov Similarly, certain N-phenylbenzamide derivatives have shown potential as broad-spectrum antibacterial agents, inhibiting the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com

Substituted Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide have displayed significant antibacterial activity against both Gram-positive (Bacillus subtilis, S. aureus) and Gram-negative (Pseudomonas aeruginosa, E. coli) species. nih.gov Likewise, isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides with bromo, methoxy (B1213986), and chloro groups have shown potent antimicrobial effects, in some cases exceeding the activity of standard drugs. nih.gov Benzyl (B1604629) bromide derivatives have also been identified as having strong antibacterial properties against Gram-positive bacteria and moderate activity against some Gram-negative strains. nih.gov

Conversely, a series of twelve N-benzylpyrazine-2-carboxamides were synthesized and tested for their antibacterial activity, but none of the studied compounds exhibited any activity against the tested bacterial strains. mdpi.com

Antifungal and Antimycobacterial Activities (In Vitro Studies)

Analogues of this compound have shown promise as both antifungal and antimycobacterial agents. A series of 4-alkylthiopyridine-2-carbothioamides demonstrated good antimycobacterial activity against Mycobacterium tuberculosis, Mycobacterium kansasii, Mycobacterium avium, and Mycobacterium fortuitum, with their efficacy influenced by the hydrophobicity of the alkyl group. nih.gov These compounds also exhibited moderate antifungal activity against Trichophyton mentagrophytes. nih.gov

Similarly, substituted N-benzylpyrazine-2-carboxamides have been evaluated for their antimycobacterial and antifungal properties. mdpi.com One particular compound, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, showed the highest activity against Mycobacterium tuberculosis and other mycobacterial strains. mdpi.com The highest antifungal activity in this series was observed for 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide against Trichophyton mentagrophytes. mdpi.com

Furthermore, N-phenylbenzamides have been investigated for their potential as antifungal agents, showing activity against Candida albicans. mdpi.com Benzyl bromide derivatives have also demonstrated strong antifungal properties. nih.gov The synthesis of nicotinic acid benzylidene hydrazide derivatives revealed that compounds with nitro and dimethoxy substituents were the most active against tested fungal strains, including C. albicans and Aspergillus niger. nih.gov

| Compound Class | Antibacterial Activity | Antifungal Activity | Antimycobacterial Activity | Reference |

|---|---|---|---|---|

| N-benzylsalicylthioamides | Moderate to high against Gram-positive bacteria | Not specified | Not specified | nih.gov |

| N-phenylbenzamides | Active against Gram-positive and Gram-negative bacteria | Active against Candida albicans | Not specified | mdpi.com |

| Substituted Mannich bases | Active against Gram-positive and Gram-negative bacteria | Active against C. albicans and C. glabrata | Not specified | nih.gov |

| Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides | Potent activity, in some cases exceeding standard drugs | Potent activity, in some cases exceeding standard drugs | Not specified | nih.gov |

| Benzyl bromide derivatives | Strong against Gram-positive, moderate against Gram-negative | Strong activity | Not specified | nih.gov |

| N-benzylpyrazine-2-carboxamides | Inactive | Active against Trichophyton mentagrophytes | Active against Mycobacterium tuberculosis | mdpi.com |

| 4-alkylthiopyridine-2-carbothioamides | Not specified | Moderate against Trichophyton mentagrophytes | Good against M. tuberculosis, M. kansasii, M. avium, M. fortuitum | nih.gov |

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound analogues and related compounds are attributed to various mechanisms of action at the molecular level.

Inhibition of Essential Bacterial Enzymes (e.g., DNA Gyrase B, Ribonucleotide Diphosphate (B83284) Reductase, Enoyl-ACP-reductase)

A key mechanism of action for many antibacterial agents is the inhibition of essential bacterial enzymes. DNA gyrase, a type II topoisomerase composed of GyrA and GyrB subunits, is a validated target for antibiotics. nih.gov It plays a crucial role in DNA replication, transcription, and repair. nih.gov Some hybrid molecules have been designed to inhibit both the catalytic site on GyrA and the ATP-binding site on GyrB, a dual-targeting approach that may reduce the likelihood of resistance development. nih.gov

Ribonucleoside diphosphate reductase is another critical enzyme in bacterial metabolism. Its inhibition has been studied as a potential antimicrobial strategy. nih.gov For instance, 2'-C-methyladenosine diphosphate has been shown to act as a mechanism-based inhibitor of this enzyme in Corynebacterium nephridii. nih.gov

The enoyl-acyl carrier protein (ACP) reductase (FabI), which catalyzes the final step in the fatty acid biosynthesis (FAS-II) pathway, is an attractive target for antibacterial drug discovery due to its essential role in bacterial survival and its low homology to mammalian enzymes. nih.govnih.gov The FAS-II pathway is responsible for producing fatty acids, which are vital for bacterial cell membrane integrity. nih.gov Several studies have focused on identifying inhibitors of FabI. Thiopyridine derivatives, for example, have been shown to inhibit E. coli ENR and the growth of Staphylococcus aureus and Bacillus subtilis. nih.gov The inhibitory effect on cell growth is linked to the inhibition of fatty acid biosynthesis. nih.gov Virtual screening and 3D-QSAR modeling have also been employed to identify new potential inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase.

Disruption of Microbial Membrane Transport and Energetics

In addition to enzyme inhibition, some benzothiazole (B30560) derivatives bearing an amide moiety have been found to exert their antibacterial effect by perturbing the microbial membrane. rsc.org This disruption of the cell membrane's integrity can lead to a loss of essential cellular components and ultimately, cell death. The electronic and lipophilic properties of these compounds significantly influence their antimicrobial activity. rsc.org

Quorum Sensing Modulation

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation, once a certain population density is reached. researchgate.netmdpi.com This communication is mediated by signaling molecules called autoinducers. researchgate.net The disruption of QS, a strategy known as quorum quenching, is being explored as a novel approach to combat bacterial infections, as it can reduce pathogenicity without exerting direct selective pressure for resistance. nih.govmdpi.com

Antibiofilm Properties

Bacterial biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which adhere to different surfaces. Biofilms are a significant concern in clinical settings due to their increased resistance to antibiotics and host immune responses. nih.gov The formation of biofilms is often regulated by quorum sensing, making QS inhibitors potential antibiofilm agents. mdpi.com

Although specific studies on the antibiofilm properties of this compound were not identified, research on analogous structures highlights the potential of this chemical class. For example, riparin (B1680646) II-type benzamides have demonstrated significant antibiofilm activity against dermatophytes like Trichophyton rubrum. nih.gov These compounds were found to reduce both biofilm production and viability. nih.gov Furthermore, a study on 2-azidobenzothiazoles, which share a heterocyclic core, revealed that certain derivatives could significantly inhibit biofilm formation in pathogenic bacteria such as Enterococcus faecalis and Staphylococcus aureus at concentrations below their minimum inhibitory concentration. nih.gov These findings suggest that the this compound scaffold may also possess antibiofilm capabilities worth investigating.

Research on Overcoming Multidrug Resistance in Microbial Pathogens

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. mdpi.com MDR pathogens, such as those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), have developed various mechanisms to withstand the effects of multiple antibiotics. nih.gov Research into new antimicrobial strategies is crucial, including the development of compounds that can overcome these resistance mechanisms.

While there is no direct evidence of this compound's efficacy against MDR pathogens, studies on structurally related compounds offer some promise. A library of N²,N⁴-disubstituted quinazoline-2,4-diamines, which feature an N-benzyl group, has shown potent bactericidal activity against multidrug-resistant Acinetobacter baumannii. nih.gov These compounds act as dihydrofolate reductase inhibitors and have demonstrated efficacy in a murine infection model. nih.gov Similarly, novel thiazole (B1198619) derivatives have shown activity against linezolid-resistant S. aureus and vancomycin-resistant E. faecium. mdpi.com These results indicate that the broader class of N-benzyl substituted heterocycles could be a valuable starting point for the development of new agents to combat multidrug resistance.

Neuromodulatory and Psychotropic Research

Investigations into this compound analogues have also extended into the realm of neuroscience, with studies exploring their potential effects on the central nervous system.

Anticonvulsant Properties

Epilepsy is a neurological disorder characterized by recurrent seizures. Research into novel anticonvulsant agents is ongoing, with a focus on developing more effective and safer treatments. A study on N-benzyl-2-acetamidopropionamide derivatives, which are close structural analogues of this compound, has demonstrated significant anticonvulsant activity. nih.gov

In this study, several derivatives were evaluated in rodent models of epilepsy. The results showed that these compounds were effective in the maximal electroshock-induced seizure (MES) test, a standard screening model for anticonvulsant drugs. nih.gov Notably, the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide was found to be particularly potent, with an ED₅₀ value of 4.5 mg/kg, while its (S)-stereoisomer was significantly less active. nih.gov This highlights the stereospecificity of the anticonvulsant effect. The protective indices for the most active compounds were also favorable, suggesting a good safety margin. nih.gov

Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Compound | Animal Model | Administration Route | Anticonvulsant Test | ED₅₀ (mg/kg) |

|---|---|---|---|---|

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | MES | 4.5 |

| (S)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | MES | >100 |

| N-benzyl-2-acetamido-3-ethoxypropionamide | Mouse | i.p. | MES | 17.3 |

| N-benzyl-2-acetamido-3-methoxypropionamide | Rat | p.o. | MES | 3.9 |

ED₅₀: Median Effective Dose; MES: Maximal Electroshock-induced Seizure; i.p.: intraperitoneal; p.o.: oral.

Anxiolytic and Sedative Effects

Anxiety disorders are a prevalent group of psychiatric conditions. While effective treatments exist, there is a continuous search for new anxiolytic agents with improved side-effect profiles. nih.gov Some research suggests that compounds with a benzyl-amide or similar backbone may possess anxiolytic and sedative properties.

A patent for a series of compounds, including N-benzyloxycarbonyl tryptamine, describes their potential use as anxiolytic and sedative agents. google.com These compounds are structurally related to this compound through the presence of a benzyl group attached to a nitrogen-containing scaffold. The patent suggests that these compounds could be beneficial in treating anxiety and sleep disorders. google.com However, specific preclinical or clinical data on the anxiolytic and sedative effects of this compound analogues from peer-reviewed literature is limited.

Cholinesterase Inhibition Studies

Cholinesterase inhibitors are a class of drugs used in the symptomatic treatment of Alzheimer's disease. They work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and cognition. nih.gov Research has explored various heterocyclic compounds for their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A study on novel N-benzyl pyridine-2-one derivatives, which are closely related to this compound, demonstrated their ability to inhibit AChE activity in a mouse model of cognitive deficit. nih.gov These compounds were shown to ameliorate scopolamine-induced memory impairment, suggesting a potential therapeutic application in conditions associated with cholinergic dysfunction. nih.gov

Another study focused on N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors. nih.gov In this research, several analogues were synthesized and tested for their in vitro inhibitory activity against AChE. The most active compounds in this series displayed IC₅₀ values in the sub-micromolar range, indicating potent inhibition of the enzyme. nih.gov

Table 2: Cholinesterase Inhibitory Activity of N-Benzylpyridine Analogues This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Compound Class | Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-benzyl pyridine-2-one derivatives | AChE | Significant inhibition in vivo | nih.gov |

IC₅₀: Half-maximal inhibitory concentration; AChE: Acetylcholinesterase.

Photosynthesis-Inhibiting Activity Studies

While direct studies on the photosynthesis-inhibiting activity of this compound are not extensively documented, research on structurally related N-benzylpyrazine-2-carboxamides provides significant insights. A series of these pyrazine (B50134) analogues were assayed for their ability to inhibit photosynthesis in spinach chloroplasts (Spinacia oleracea L.). mdpi.com

The mechanism of action for many photosynthesis inhibitors involves the disruption of the photosynthetic electron transport (PET) chain within photosystem II (PSII). umn.edu These inhibitors can bind to specific sites in the PSII complex, blocking the flow of electrons and leading to a halt in the production of ATP and NADPH necessary for CO2 assimilation. umn.educas.cz This inhibition often results in chlorosis (yellowing) and necrosis (tissue death), starting from the leaf margins. umn.edu

In the study of N-benzylpyrazine-2-carboxamides, it was observed that certain substitutions on the benzyl and pyrazine rings influenced the photosynthesis-inhibiting activity. Specifically, compounds with a tert-butyl group on the pyrazine ring showed notable activity. For instance, 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide and its 4-chlorobenzyl analogue demonstrated moderate to weak inhibition of photosynthesis. mdpi.com The interaction of some pyrazine carboxamides with the D2 protein on the donor side of PSII has been suggested as a possible mechanism, which impairs the electron transport from the oxygen-evolving complex to the PSII reaction center. mdpi.com

Although the core heterocycle is a pyrazine in these studies, the findings suggest that the N-benzylamide/thioamide scaffold can be a viable pharmacophore for targeting photosynthesis. Further research is warranted to determine if this compound analogues exhibit similar or enhanced activity and to elucidate their precise binding site and mechanism of action within the photosynthetic apparatus.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological efficacy of this compound analogues is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are pivotal in identifying the key molecular features that govern their activity, guiding the design of new compounds with improved properties.

The biological activity of pyridine derivatives can be significantly modulated by the nature and position of substituents on both the pyridine and the N-benzyl rings. nih.govresearchgate.net Studies on various classes of pyridine-containing compounds have established several general SAR principles.

For a series of N-benzylpyrazine-2-carboxamides, which are close structural analogues, the substituents on the benzyl ring were found to have a pronounced effect on their antimycobacterial and antifungal activities. For example, the presence of a trifluoromethyl group at the meta position of the benzyl ring led to the highest antifungal activity against Trichophyton mentagrophytes. mdpi.com In contrast, a 4-methoxybenzyl group was associated with the highest antimycobacterial activity against Mycobacterium tuberculosis. mdpi.com

In a broader context of pyridine derivatives, the introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, and electron-donating groups, like methoxy or hydroxyl groups, can influence the electronic properties and binding interactions of the molecule with its biological target. nih.gov For instance, in a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic nature of substituents on the phenyl ring was a key determinant of their inhibitory activity against the Forkhead Box M1 protein. nih.gov

A study on pyridine carbothioamide analogs highlighted their anti-inflammatory potential. nih.govresearchgate.net The variation of substituents led to compounds with a range of IC50 values, indicating a clear structure-activity relationship. nih.govresearchgate.net For instance, within a series of (4/3-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carbothioamide derivatives, the nature of the substituent on the carbothioamide nitrogen was critical for their antagonistic activity on the retinoid X receptor alpha (RXRα). nih.gov

The following interactive table summarizes the impact of substituent variations on the biological activity of some N-benzylpyrazine-2-carboxamide analogues, which can provide inferential knowledge for N-benzylpyridine-2-carbothioamides.

| Compound | Substituent on Benzyl Ring | Biological Activity | Reference |

| 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | 3-CF3 | Highest antifungal activity (MIC = 15.62 µmol/L against T. mentagrophytes) | mdpi.com |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 4-OCH3 | Highest antimycobacterial activity (MIC = 6.25 µg/mL against M. tuberculosis) | mdpi.com |

| 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide | None | Moderate photosynthesis-inhibiting activity (IC50 = 7.4 µmol/L) | mdpi.com |

| 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | 4-Cl | Moderate photosynthesis-inhibiting activity (IC50 = 13.4 µmol/L) | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific 2D or 3D-QSAR models for this compound analogues are not prominently available in the reviewed literature, the principles of this methodology are widely applied in drug discovery for similar heterocyclic compounds. koreascience.kr

A QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors demonstrated that descriptors related to the adjacency distance matrix were influential in predicting activity. mdpi.com This suggests that the spatial arrangement and connectivity of atoms are crucial for the biological function of these molecules. In another study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, a 3D-QSAR model was developed that highlighted the importance of specific steric and electronic fields around the molecule for its antimycobacterial activity. openpharmaceuticalsciencesjournal.com

The general process of a QSAR study involves:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is selected.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential.

Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological activity. openpharmaceuticalsciencesjournal.com This model can then be used as a 3D query to screen virtual compound libraries to identify new potential hits.

For antitubercular drug discovery, pharmacophore models have been successfully developed for various targets. For instance, a study on imidazo[1,2-a]pyridine-3-carboxamide analogues generated a five-featured pharmacophore hypothesis (HHPRR) consisting of one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.com This model provided insights into the key interaction points between the ligands and their target.

In the context of this compound analogues, a pharmacophore model could be developed based on a set of active compounds. The key steps would involve:

Conformational Analysis: Generating a set of low-energy conformations for each active molecule.

Feature Identification: Identifying common chemical features present in the active compounds.

Pharmacophore Generation and Validation: Aligning the molecules and generating a hypothesis that represents the common features in their 3D arrangement. The model's ability to distinguish between active and inactive compounds is then validated.

A well-defined pharmacophore model for this compound analogues would be invaluable for designing novel derivatives with enhanced potency and selectivity. It can guide modifications to the scaffold to optimize interactions with the target protein.

Computational and Theoretical Investigations of N Benzylpyridine 2 Carbothioamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of N-benzylpyridine-2-carbothioamide at the atomic level.

Electronic Structure Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is key to its reactivity and stability. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For related compounds, such as certain pyrazole (B372694) carbothioamide derivatives, DFT calculations have been employed to determine these frontier orbitals. For instance, studies on N-benzyl-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbothioamide have shown that the HOMO and LUMO energies, and consequently the energy gap, can be precisely calculated. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of electronic transitions. researchgate.net In many organic molecules, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative HOMO-LUMO Energy Data for a Related Carbothioamide Ligand

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.45 |

Note: Data is illustrative and based on a related carbothioamide ligand. researchgate.net The specific values for this compound would require dedicated DFT calculations.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Theoretical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. For a similar compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, theoretical ¹H and ¹³C NMR chemical shifts have been calculated and shown to be in good agreement with experimental values. nih.gov This allows for the precise assignment of each proton and carbon atom in the molecule.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can also be computed using DFT. These calculations help in assigning the various vibrational modes of the molecule, such as stretching and bending vibrations of specific bonds (e.g., C=S, N-H, C-N). For instance, in related thioamide compounds, the characteristic C=S stretching vibration is a key focus of such analyses. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra in the Ultraviolet-Visible (UV-Vis) range. sharif.edusharif.edu These calculations can identify the electronic transitions responsible for the observed absorption bands, often corresponding to π→π* and n→π* transitions within the aromatic rings and the carbothioamide group. For similar molecular structures, TD-DFT has been successfully used to correlate calculated absorption wavelengths with experimental spectra. researchgate.netsharif.edu

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for understanding the potential biological activity of a compound.

Ligand-Protein Binding Mechanisms

Molecular docking studies on related carbothioamide and pyridine (B92270) derivatives have revealed common binding mechanisms. These typically involve a combination of hydrogen bonding, hydrophobic interactions, and sometimes π-π stacking interactions between the ligand and the amino acid residues in the active site of the protein.

For example, in studies of other carbothioamide-containing compounds, the thioamide group is often found to act as a hydrogen bond donor or acceptor. researchgate.net The nitrogen atom of the pyridine ring can also participate in hydrogen bonding. The benzyl (B1604629) and pyridine rings are capable of forming hydrophobic and aromatic interactions with nonpolar residues of the protein target. nih.gov

Table 2: Potential Intermolecular Interactions in Ligand-Protein Binding

| Interaction Type | Potential Interacting Groups on this compound |

| Hydrogen Bonding | Thioamide N-H (donor), Thioamide C=S (acceptor), Pyridine N (acceptor) |

| Hydrophobic Interactions | Benzyl ring, Pyridine ring |

| π-π Stacking | Benzyl ring, Pyridine ring |

Prediction of Molecular Targets

By docking a ligand against a library of known protein structures, it is possible to predict its potential molecular targets. For instance, various pyridine and carbothioamide derivatives have been docked against a range of enzymes implicated in diseases. One study involving a carbothioamide ligand performed molecular docking against the tyrosine kinase receptor, which is a known target in cancer therapy. researchgate.net Another study on pyrazole and pyridine derivatives investigated their binding to human topoisomerase II β, an important enzyme in DNA replication. nih.gov Such studies help in identifying the potential therapeutic applications of new compounds.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Methodologies

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic properties is crucial to prevent late-stage failures. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have emerged as an indispensable tool, offering a rapid and cost-effective means to evaluate the potential of a chemical entity to become a viable drug. These computational methods utilize a compound's chemical structure to forecast its behavior within a biological system.